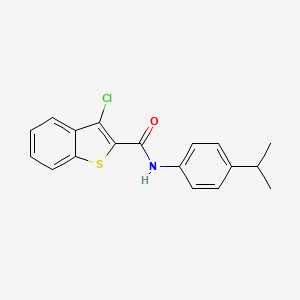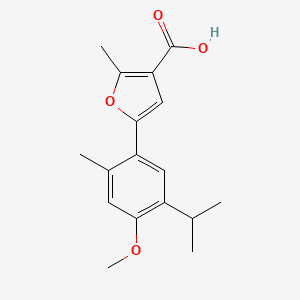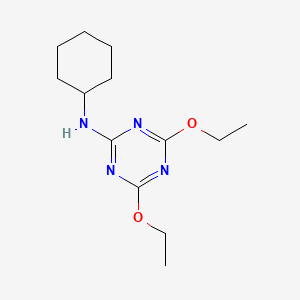
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor works by binding to the bromodomain of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, which prevents it from binding to acetylated histones and regulating gene expression. This leads to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In addition, it can inhibit the expression of oncogenes and activate tumor suppressor genes. In inflammatory cells, it can suppress the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in lab experiments is its specificity for 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide. This allows for targeted inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide without affecting other proteins or pathways. However, one limitation is that it can be difficult to obtain sufficient quantities of the compound for experiments due to its complex synthesis method.
Zukünftige Richtungen
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor. One area of focus is the development of more efficient synthesis methods to increase the availability of the compound for research. Additionally, further studies are needed to explore the potential therapeutic applications of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in other diseases beyond cancer and inflammation. Finally, the development of more potent and selective 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitors could lead to improved therapeutic outcomes.
Synthesemethoden
The synthesis of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-isopropylaniline with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been studied for its potential therapeutic applications in cancer treatment, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide), which is a transcriptional regulator that plays a crucial role in the development and progression of cancer. Inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide can lead to the suppression of tumor growth and metastasis, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-(4-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-9-13(10-8-12)20-18(21)17-16(19)14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUSEAVAPQLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)

![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)


![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)